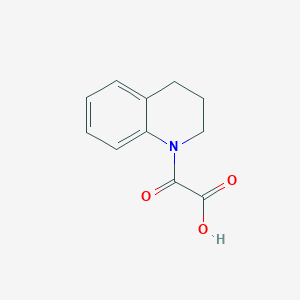

3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

Descripción general

Descripción

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Análisis Bioquímico

Biochemical Properties

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include enzyme inhibition or activation, binding to specific proteins, and influencing biochemical pathways. For instance, derivatives of similar compounds have shown activity against certain pathogens by disrupting biological membrane systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies on related compounds have demonstrated effects on cell proliferation and cytotoxic activities against cancer cell lines . These effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, similar compounds have been shown to inhibit specific enzymes, leading to cytotoxic effects in certain cell lines . Understanding these mechanisms is essential for developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies on related compounds have indicated that their efficacy can vary with time, and their stability is crucial for maintaining their biological activity . Long-term studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes threshold effects and potential toxic or adverse effects at high doses. Research on similar compounds has shown that their efficacy and safety profiles can be dose-dependent . Understanding the dosage effects is vital for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. Studies on related compounds have demonstrated their involvement in key metabolic processes, which can impact their overall biological activity . Understanding these pathways is essential for predicting the metabolic fate of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This includes interactions with transporters and binding proteins, as well as its localization and accumulation in specific tissues . Understanding these factors is important for optimizing the delivery and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This includes targeting signals and post-translational modifications that direct it to specific compartments or organelles. Research on similar compounds has shown that their localization can influence their biological effects . Understanding the subcellular localization is crucial for elucidating the mechanisms of action of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroquinoline with oxoacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction may produce 3,4-dihydroquinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid has several scientific research applications, including:

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline skeleton and is known for its biological activities.

8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological applications.

3,4-Dihydro-1H-quinolin-2-one: A related compound with similar chemical properties.

Uniqueness

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. This allows for the development of a wide range of derivatives with varying biological activities and applications.

Actividad Biológica

3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroprotective properties. The synthesis methods and structure-activity relationships are also discussed.

Chemical Structure and Synthesis

The chemical structure of this compound features a quinoline backbone with an oxo group and an acetic acid moiety. This compound can be synthesized through various methods, including hydrolysis of pyranoquinolinones or via palladium-catalyzed reactions. The synthesis typically yields high purity and good yields, making it suitable for further biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to disrupt cellular membrane integrity in certain pathogens, leading to cell death. Notably, studies have demonstrated its effectiveness against various bacteria and fungi, suggesting potential applications in treating infections.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Disruption of membrane integrity |

| Escherichia coli | Inhibitory | Cell wall synthesis interference |

| Candida albicans | Inhibitory | Membrane disruption |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it induces apoptosis in several cancer types by modulating specific signaling pathways. For instance, it has shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549).

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis induction |

| A549 | 12.3 | Cell cycle arrest |

| HeLa | 10.8 | ROS generation |

Neuroprotective Effects

Recent studies have focused on the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Compounds derived from this scaffold have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets in the treatment of neurodegenerative diseases.

- Inhibition Potency : The compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for MAO-B, indicating strong inhibitory activity.

- Blood-Brain Barrier Penetration : Studies suggest that it can effectively cross the blood-brain barrier, making it a viable candidate for central nervous system therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted by Redalyc demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and E. coli, highlighting its potential as a novel antimicrobial agent .

- Cancer Cell Studies : Research published in MDPI evaluated the anticancer effects of various quinoline derivatives, including this compound, showing significant inhibition of cell proliferation in MCF-7 cells through apoptosis pathways .

- Neuroprotective Studies : In a study focused on Alzheimer's disease models, compounds with the 3,4-dihydroquinoline structure exhibited dual-target inhibition against AChE and MAO-B, demonstrating potential therapeutic efficacy .

Propiedades

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNDXNKYPCIUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649321 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018565-99-5 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.